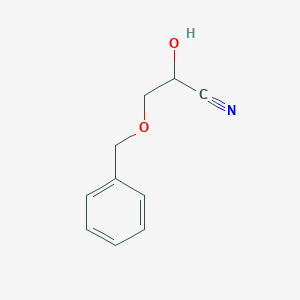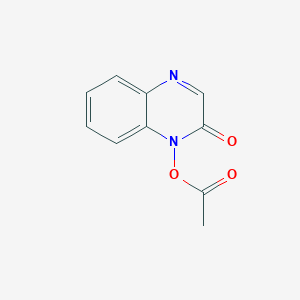
Benzene, 1,3-dinitro-2-(phenylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3-dinitro-2-(phenylethynyl)- is an aromatic compound characterized by the presence of two nitro groups and a phenylethynyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-dinitro-2-(phenylethynyl)- typically involves the nitration of phenylethynylbenzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene, 1,3-dinitro-2-(phenylethynyl)- can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which can further participate in various chemical transformations.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amino derivatives and related compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Benzene, 1,3-dinitro-2-(phenylethynyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, dyes, and explosives due to its unique chemical properties.
特性
| 98751-34-9 | |
分子式 |
C14H8N2O4 |
分子量 |
268.22 g/mol |
IUPAC名 |
1,3-dinitro-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)13-7-4-8-14(16(19)20)12(13)10-9-11-5-2-1-3-6-11/h1-8H |
InChIキー |
WLUULJIZMOPQOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/no-structure.png)
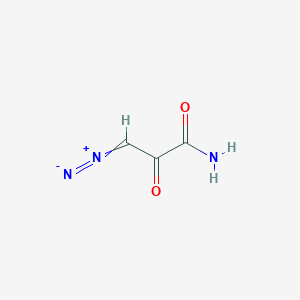


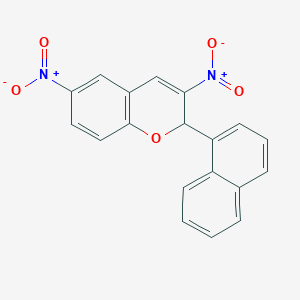
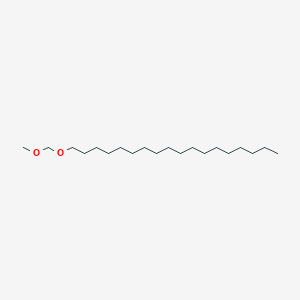
![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
